1,4-Piperazinedisulfonamide, N,N,N',N'-tetrakis(2-chloroethyl)-
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Overview
Description
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)-: is a chemical compound known for its unique structure and properties It features a piperazine ring substituted with sulfonamide groups and chloroethyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- typically involves the reaction of piperazine with sulfonyl chlorides and chloroethylamines. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide groups can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can be used for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new piperazine derivatives with different functional groups.
Scientific Research Applications
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by modifying key proteins involved in signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Piperazinedisulfonamide: Lacks the chloroethyl groups, resulting in different chemical properties and reactivity.
N,N’-Bis(2-chloroethyl)piperazine: Contains fewer sulfonamide groups, affecting its biological activity and applications.
Uniqueness
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- is unique due to its combination of sulfonamide and chloroethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
91692-27-2 |
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Molecular Formula |
C12H24Cl4N4O4S2 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis(2-chloroethyl)piperazine-1,4-disulfonamide |
InChI |
InChI=1S/C12H24Cl4N4O4S2/c13-1-5-17(6-2-14)25(21,22)19-9-11-20(12-10-19)26(23,24)18(7-3-15)8-4-16/h1-12H2 |
InChI Key |
VXKHONPVMDKIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)N(CCCl)CCCl)S(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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